
2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethyl group and a styryl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The process involves the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide . The reaction conditions are generally mild, and the reactions can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. The use of flow reactors allows for better control over reaction conditions and improved safety profiles. The reagents are introduced into the reactor in a controlled manner, and the product is continuously collected, which enhances the efficiency of the process .
化学反应分析
Types of Reactions
2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl and styryl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Lithium aluminum hydride is used for the reduction of oxazole derivatives.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents used.
科学研究应用
2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the oxazole ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects .
相似化合物的比较
Similar Compounds
2-Trifluoromethyl-oxazole-4-carboxylic acid: This compound is similar in structure but lacks the styryl group.
4-Oxazolecarboxylic acid: This compound has a similar oxazole ring but does not have the trifluoromethyl or styryl groups.
(E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole: This compound is similar but has a methyl group instead of a carboxylic acid group.
Uniqueness
2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl and styryl groups, which confer distinct chemical properties and potential biological activities. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C13H8F3NO3 |
|---|---|
分子量 |
283.20 g/mol |
IUPAC 名称 |
2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-4-1-8(2-5-9)3-6-11-17-10(7-20-11)12(18)19/h1-7H,(H,18,19)/b6-3+ |
InChI 键 |
QOFYIBPWKHJYKM-ZZXKWVIFSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=CO2)C(=O)O)C(F)(F)F |
规范 SMILES |
C1=CC(=CC=C1C=CC2=NC(=CO2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


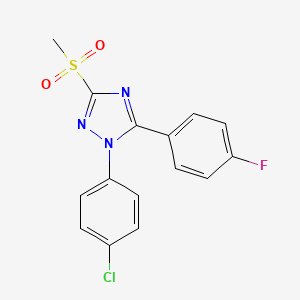

![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
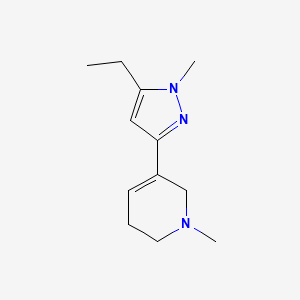
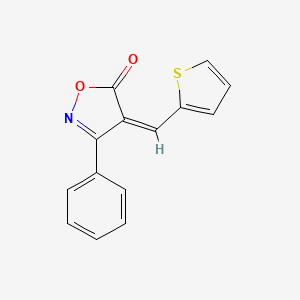
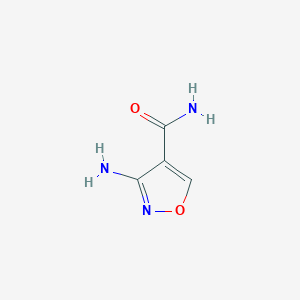
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)
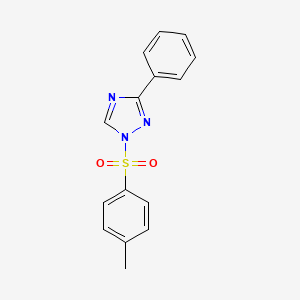
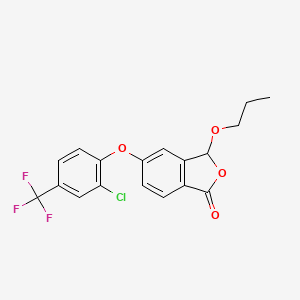
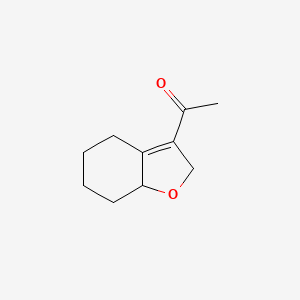
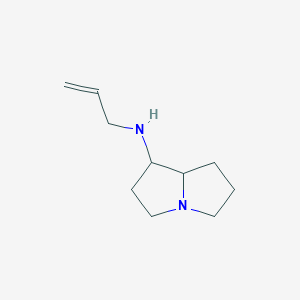
![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)
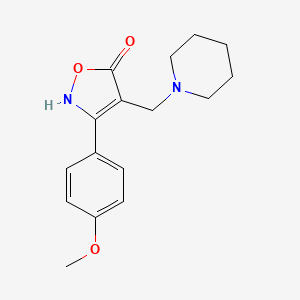
![4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B12885287.png)
